3-Fluoro-2-(2-methoxyethoxy)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 181.19 g/mol. This compound belongs to the class of anilines, which are characterized by the presence of an amino group attached to an aromatic ring. It has garnered attention in scientific research due to its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound is synthesized from commercially available starting materials, primarily 3-fluoroaniline and 2-(2-methoxyethoxy)ethanol. These precursors allow for the efficient production of 3-Fluoro-2-(2-methoxyethoxy)aniline under controlled laboratory conditions.
3-Fluoro-2-(2-methoxyethoxy)aniline is classified as an aromatic amine due to its structure, which includes both an aromatic ring and an amino group. It is also categorized under fluorinated compounds because of the presence of a fluorine atom in its structure.
The synthesis of 3-Fluoro-2-(2-methoxyethoxy)aniline typically involves a nucleophilic substitution reaction. The process can be outlined as follows:
The reaction mechanism involves the nucleophilic attack of the amino group from 3-fluoroaniline on the carbon atom of 2-(2-methoxyethoxy)ethanol, leading to the formation of 3-Fluoro-2-(2-methoxyethoxy)aniline.
The structure of 3-Fluoro-2-(2-methoxyethoxy)aniline can be represented as follows:
InChI=1S/C9H12FNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3
VBOUTLDHFOLMOF-UHFFFAOYSA-N
This structure shows that it contains a fluorine atom at the para position relative to the amino group, contributing to its unique chemical properties.
The compound's molecular geometry includes bond lengths and angles typical for an aromatic amine with a methoxyethyl substituent. Its polar nature due to the methoxy group enhances its solubility in organic solvents.
3-Fluoro-2-(2-methoxyethoxy)aniline can undergo several types of chemical reactions:
The specific outcomes of these reactions depend on factors such as reagent choice, solvent, temperature, and reaction time, allowing for diverse synthetic applications.
The mechanism of action for 3-Fluoro-2-(2-methoxyethoxy)aniline involves its interaction with biological targets at a molecular level. It may influence various biochemical pathways through:
Research indicates that compounds like 3-Fluoro-2-(2-methoxyethoxy)aniline may exhibit unique biological activities due to their structural characteristics.
Relevant data on these properties are crucial for applications in laboratory settings and industrial processes.
3-Fluoro-2-(2-methoxyethoxy)aniline has several applications:
This compound's versatility makes it valuable across multiple scientific disciplines, contributing to advancements in chemistry and biology.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2